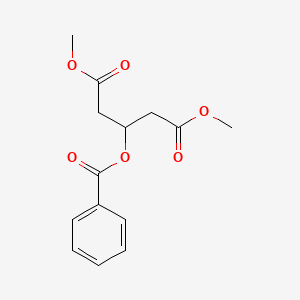
Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester: is an organic compound with the molecular formula C14H16O6. This compound is characterized by the presence of a benzoyloxy group attached to the third carbon of the pentanedioic acid backbone, with both carboxylic acid groups esterified with methyl groups. It is a versatile compound used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester typically involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Benzoylation: The benzoyloxy group can be introduced through a benzoylation reaction, where the esterified pentanedioic acid reacts with benzoyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Pentanediol derivatives.
Substitution: Various substituted pentanedioic acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and benzoylation reactions.
Biology:
- Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine:
- Explored for its potential in drug development, particularly in the synthesis of ester prodrugs that can improve the bioavailability of active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 3-(benzoyloxy)-, dimethyl ester involves its reactivity as an ester and benzoyloxy compound. The ester groups can undergo hydrolysis to release the corresponding acids, while the benzoyloxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pentanedioic acid, dimethyl ester: Lacks the benzoyloxy group, making it less reactive in certain substitution reactions.
Pentanedioic acid, 3-oxo-, dimethyl ester: Contains a keto group instead of a benzoyloxy group, leading to different reactivity and applications.
Pentanedioic acid, 3,3-dimethyl-, dimethyl ester: Features additional methyl groups, affecting its steric properties and reactivity.
Eigenschaften
CAS-Nummer |
112904-66-2 |
|---|---|
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
dimethyl 3-benzoyloxypentanedioate |
InChI |
InChI=1S/C14H16O6/c1-18-12(15)8-11(9-13(16)19-2)20-14(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
GQHSOGJLIBAQSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC(=O)OC)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


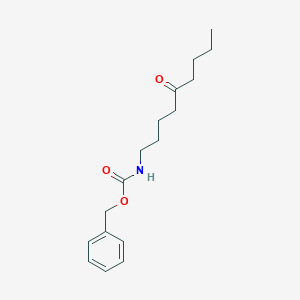

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

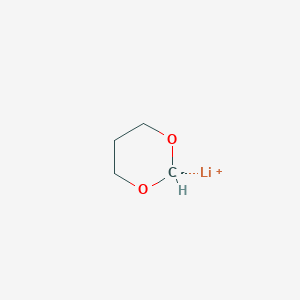
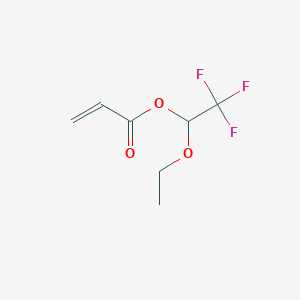
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)
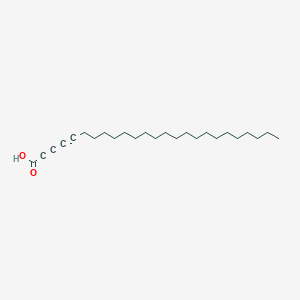
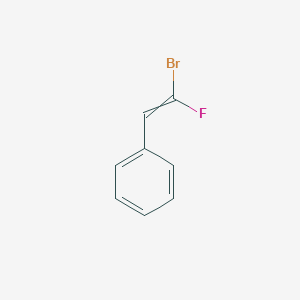
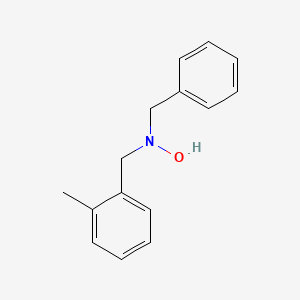
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
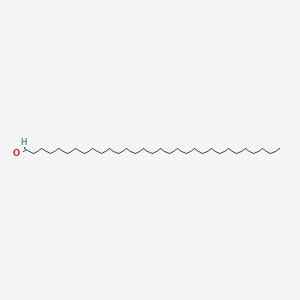
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
